molecular formula C23H46N6O13 B040920 Neomycin C CAS No. 66-86-4

Neomycin C

Cat. No. B040920
CAS RN: 66-86-4
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-VZXHOKRSSA-N
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Description

Synthesis Analysis

The total synthesis of Neomycin C involves a complex process, including the condensation of 6,3′,4′,5″-tetra-O-acetyl-1,3,2′,6′-tetra-N-(benzyloxycarbonyl)ribostamycin with 3,4-di-O-acetyl-2-deoxy-2-(p-methoxybenzylideneamino)-6-O-tosyl-α-D-glucopyranosyl bromide by a modified Koenigs-Knorr reaction (Umezawa, Harayama, & Nishimura, 1980). This process highlights the intricate steps required to assemble the neomycin C molecule from simpler building blocks.

Molecular Structure Analysis

Neomycin C's molecular structure is characterized by its pseudo-tetrasaccharide core, consisting of multiple sugar moieties linked through glycosidic bonds. The precise arrangement of these sugar units and their specific functional groups play a critical role in the compound's chemical behavior and interaction with biological molecules. Although specific details on the molecular structure analysis are not directly provided, the complexity of its synthesis reflects the intricate molecular architecture of Neomycin C.

Chemical Reactions and Properties

Neomycin C participates in various chemical reactions typical of aminoglycosides, such as binding to the bacterial 30S ribosomal subunit. This interaction interferes with protein synthesis by causing misreading of the mRNA template. The chemical properties of Neomycin C, including its reactivity and functional group interactions, are fundamental to its antibacterial efficacy. The synthesis processes and structural analyses hint at these reactive properties without delving into specific chemical reactions.

Physical Properties Analysis

The physical properties of Neomycin C, such as solubility, melting point, and stability, are crucial for its handling and formulation in various applications. While specific physical property data is not provided in the referenced studies, the synthesis and structural complexity suggest that Neomycin C's physical properties are carefully considered during its production and use.

Chemical Properties Analysis

Neomycin C's chemical properties, including its reactivity with biological targets and stability under different conditions, are derived from its molecular structure. The presence of multiple amino groups and its saccharide structure contribute to its strong interaction with ribosomal RNA, leading to its antibacterial action. The detailed synthesis process and molecular structure analysis indirectly inform about these chemical properties, emphasizing the compound's role as a potent antibiotic.

Scientific Research Applications

  • Neurophysiology : Neomycin C is used in neurophysiological studies for maintaining a watertight titanium recording chamber in monkeys, preventing the thickening of the dura within the chamber (Adams et al., 2011).

  • Ototoxicity and Hearing Loss : Research has shown that Neomycin-induced activation of microglia-like cells plays a crucial role in the death of sensory hair cells, suggesting its significance in hearing loss prevention (Sun et al., 2015).

  • Antibacterial and Antiviral Properties : Neomycin is noted for its unique nucleotide recognition ability, making it a potential anti-HIV and antiplasmid agent (Yokoyama et al., 2008).

  • Smooth Muscle Contractions : It inhibits hormone-stimulated contractions in myometrial tissue, affecting the phosphatidylinositol signaling pathway (Phillippe, 1994).

  • Dermatological Applications : Produced by Streptomyces fradiae, Neomycin C is used in dermatology (Macdonald & Beck, 1983).

  • Agricultural Use : Its broad application in treating bacterial infections extends to clinical and agricultural settings (Shi et al., 2011).

  • Plant Pathogen Inhibition : Neomycin exhibits significant antimicrobial activity against plant pathogenic bacteria, inhibiting protein synthesis and cell division (Cui et al., 2009).

  • Side Effects and Toxicity : Despite its therapeutic applications, Neomycin has been associated with kidney, nerve, and potentially liver damage (Last & Sherlock, 1960).

Safety And Hazards

Neomycin C may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .

Future Directions

Neomycin C has attracted a lot of attention because its derivatives have shown anti-carcinogenic and antiviral properties, in addition to some gene therapy applications . The production of Neomycin C could be improved by amplifying the engineered neomycin biosynthetic gene cluster (neo cluster) and the supplementation of precursors .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBHMTALBVVCIT-VZXHOKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63121-20-0 (mono-hydrochloride)
Record name Neomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80892006
Record name Neomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neomycin C

CAS RN

66-86-4
Record name Neomycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,150
Citations
JH Ford, ME Bergy, AA Brooks, ER Garrett… - Journal of the …, 1955 - ACS Publications
… neomycin C or neamine, while 15-30 mcg./ml. of neomycin B prevented it from growing.9 At present we have no comparable method for determining the neomycin C … of our neomycin C. …
Number of citations: 45 pubs.acs.org
KL Rinehart, RF Schimbor - Biosynthesis, 1967 - Springer
… The structure of neomycin C is exactly the same as that of neomycin B except that a second mole of neosamine C replaces the mole of neosamine B. In other words, the sole difference …
Number of citations: 15 link.springer.com
F Kudo, T Kawashima, K Yokoyama… - The Journal of …, 2009 - nature.com
… the aminoglycoside antibiotic neomycin C from ribostamycin by … two transaminations: the conversion of neomycin C to 6′′′-… between ribostamycin and neomycin C is important to …
Number of citations: 10 www.nature.com
KL Rinehart Jr, PWK Woo - Journal of the American Chemical …, 1958 - ACS Publications
… The structure of neosamine C in neomycin C is, therefore, that shown in I. Methyl neobiosaminide C1 (III) was hydrolyzed under mild conditions to I, which was reduced with sodium …
Number of citations: 27 pubs.acs.org
WF Heyes - Analytical Profiles of Drug Substances, 1979 - Elsevier
… The principle components of the mixture are neomycin B (I) and neomycin C (II) together with a small quantity of neaminel, a degradation product of neomycin formerly known as …
Number of citations: 8 www.sciencedirect.com
P Helboe, S Kryger - Journal of Chromatography A, 1982 - Elsevier
… Chemical Reference Substance_ Pure neomycin B sulphate and enriched neomycin C sulphate (containing 957; of neomycin C and 5 7; of neomycin B) were supplied by H. Lundbeck (…
Number of citations: 27 www.sciencedirect.com
D Sasseville - Dermatitis®, 2010 - journals.lww.com
… It consists of a mixture of two isomers, neomycin B and neomycin C, along with small amounts of a degradation product, neamine or neomycin A. It exerts its antibacterial activity through …
Number of citations: 35 journals.lww.com
E Adams, L Liu, K Dierick, S Guyomard, P Nabet… - … of pharmaceutical and …, 1998 - Elsevier
… (m/m) of neomycin C, as well on a pure neomycin C sample. The potency was … neomycin C content of the samples and the highest RSD values were observed for the pure neomycin C …
Number of citations: 37 www.sciencedirect.com
S Umezawa, A Harayama, Y Nishimura - Bulletin of the Chemical …, 1980 - journal.csj.jp
… Neomycin C is composed of neosamine C (2,6diamino-2,6-dideoxy-D-glucopyranose) and … In the present paper, we describe the synthesis of neomycin C by regioand stereo-selective …
Number of citations: 8 www.journal.csj.jp
F Kudo, S Hoshi, T Kawashima… - Journal of the …, 2014 - ACS Publications
… Therefore, the present study clearly illustrates that the epimerization of neomycin C to neomycin B is catalyzed by a unique radical SAM epimerase NeoN with a radical reaction …
Number of citations: 55 pubs.acs.org

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